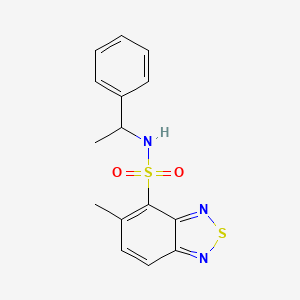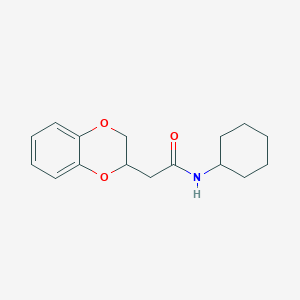![molecular formula C24H17ClN2O3 B4079628 N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B4079628.png)
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Overview
Description
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[h]chromene core, which is a fused ring system containing both benzene and chromene (a benzopyran derivative). The presence of functional groups such as cyano, acetyl, and chlorophenyl adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of acetyl-coumarin with p-chlorobenzaldehyde and malononitrile under conventional heating to form the chromene derivative . This intermediate is then subjected to further reactions with various electrophiles such as triethyl orthoformate, phenyl isocyanate, carbon disulfide, benzoyl chloride, and acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to the disruption of bacterial and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-acetamide: A simpler analog with fewer functional groups.
4-chlorobenzaldehyde: Shares the chlorophenyl group but lacks the complex heterocyclic structure.
Coumarin derivatives: Similar core structure but different functional groups.
Uniqueness
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is unique due to its combination of functional groups and the benzo[h]chromene core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-14(28)27(15(2)29)24-21(13-26)22(17-7-10-18(25)11-8-17)20-12-9-16-5-3-4-6-19(16)23(20)30-24/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWAIPFJWYUTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-N-[4-(methylsulfamoyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079551.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride](/img/structure/B4079552.png)
![13-Pyridin-2-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one](/img/structure/B4079558.png)
![N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4079561.png)
![methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4079562.png)
![N'-(4-methylphenyl)-N-[(3R,4R)-4-piperidin-1-yloxolan-3-yl]propanediamide](/img/structure/B4079568.png)

![5-[4-(1-phenyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-5-isoxazolyl]-1,3-benzodioxol-4-ol](/img/structure/B4079586.png)
![Ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B4079598.png)
![6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079599.png)
![N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4079607.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B4079615.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B4079636.png)
